Tert-butyl 8-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine-1-carboxylate
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Overview
Description
Tert-butyl 8-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine-1-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a tert-butyl ester group, a chlorine atom, and a tetrahydro-naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a chloromethyl oxadiazole with ethylenediamine can be a key step in the synthesis . The reaction conditions often involve refluxing the mixture in a suitable solvent such as xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and specific reagents are employed to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Tert-butyl 8-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 8-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
- Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 8-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of a tetrahydro-naphthyridine core
Properties
Molecular Formula |
C13H17ClN2O2 |
---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
tert-butyl 8-chloro-3,4-dihydro-2H-1,7-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-8-4-5-9-6-7-15-11(14)10(9)16/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
MLSWHLGGSVHZQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C(=NC=C2)Cl |
Origin of Product |
United States |
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